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Compound of Interest

Compound Name: Ikarisoside F

Cat. No.: B1139304

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of the natural flavonoids
Icariin and its metabolite Icariside Il, against their synthetic analogues. Due to a paucity of
research on lkarisoside F, this guide focuses on its more extensively studied parent
compounds from the genus Epimedium. The data presented herein is intended to serve as a
valuable resource for researchers engaged in the discovery and development of novel
therapeutics based on these promising natural products.

Data Presentation: Quantitative Efficacy
Comparison

The following tables summarize the quantitative data on the efficacy of Icariin, Icariside II, and
their synthetic analogues in key biological assays.

Table 1: Phosphodiesterase 5 (PDES) Inhibition

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b1139304?utm_src=pdf-interest
https://www.benchchem.com/product/b1139304?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Compound IC50 (pM) Source
Icariin 1-6 [1]
Icariin 0.432 [2]
Icariside |l ~50% of Sildenafil's activity [2]
Synthetic Analogue:
3,7-bis(2-hydroxyethyl)icaritin 0.075 [2][3]
Synthetic Analogue 3 0.083 £ 0.010 [1]
Synthetic Analogue 5 12-f?ld improvement over o
Icariin
Sildenafil (Viagra®) 0.001-0.009 [1]
Table 2: Anticancer Activity (IC50 Values)
Compound Cell Line IC50 (pg/mL) Duration (h) Source
Icariin B16 melanoma 84.3 72 [4]
Icariside I HelLa 10 uM Not Specified [5]
>-Fluorouracl Hela 31.1 uM Not Specified [5]

(Chemotherapy)

Key Signaling Pathways

The biological activities of Icariin and Icariside Il are mediated through the modulation of

several key signaling pathways. The diagrams below, generated using Graphviz, illustrate the

involvement of the NF-kB and PI3K/Akt pathways in their anti-inflammatory and anticancer

effects, respectively.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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